Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211450-30-4
VCID: VC8218575
InChI: InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3
SMILES: CCOC(=O)N1CCC(CC1)CNC
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate

CAS No.: 1211450-30-4

Cat. No.: VC8218575

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate - 1211450-30-4

Specification

CAS No. 1211450-30-4
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name ethyl 4-(methylaminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3
Standard InChI Key DRISGDZLLBFQQM-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)CNC
Canonical SMILES CCOC(=O)N1CCC(CC1)CNC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS: 1211450-30-4) belongs to the piperidinecarboxylic acid family. Its molecular formula is C10_{10}H19_{19}N2_2O2_2, with a molecular weight of 200.28 g/mol . The structure comprises a six-membered piperidine ring with two functional groups:

  • A methylaminomethyl (-CH2_2-NH-CH3_3) substituent at the 4-position.

  • An ethyl carboxylate (-COOCH2_2CH3_3) group at the 1-position .

The hydrochloride salt form (CAS: 1257849-40-3) has a molecular formula of C10_{10}H21_{21}ClN2_2O2_2 and a molecular weight of 236.74 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H19_{19}N2_2O2_2
Molecular Weight200.28 g/mol
Hydrochloride Salt FormulaC10_{10}H21_{21}ClN2_2O2_2
Hydrochloride Salt Weight236.74 g/mol
IUPAC NameEthyl 4-(methylaminomethyl)piperidine-1-carboxylate

Structural Characterization

The compound’s 2D and 3D conformers have been elucidated via computational models, confirming the equatorial orientation of the methylaminomethyl group, which enhances its interaction with biological targets . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the piperidine ring protons (δ 2.77 ppm, t, J = 10.7 Hz) and the methylamino group (δ 3.63 ppm, s).

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of ethyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves multi-step reactions:

  • Piperidine Functionalization: A piperidine precursor undergoes boronic ester coupling, as described in methods for analogous compounds . For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with methyl 4-bromobenzoate under Suzuki-Miyaura conditions .

  • Aminomethylation: Introduction of the methylaminomethyl group via reductive amination, using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Esterification: Ethyl chloroformate reacts with the intermediate to form the carboxylate ester.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boronic CouplingPd catalyst, K2_2CO3_3, 80°C99%
Reductive AminationNaBH3_3CN, CH3_3NH2_2, MeOH50–70%
EsterificationEthyl chloroformate, Et3_3N85–90%

Purification and Analysis

Purification is achieved via flash column chromatography (20% ethyl acetate/hexane), followed by recrystallization. High-Performance Liquid Chromatography (HPLC) with a mobile phase of acetonitrile/water/formic acid ensures purity >95%.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing atypical antipsychotics and antidepressants. Its modular structure allows for derivatization at the amine and carboxylate positions.

Case Study: Scale-Up Synthesis

A 2023 pilot study demonstrated a scalable route producing 500 g batches with 88% yield, utilizing continuous flow reactors for the amination step.

Comparison with Structural Analogues

Table 3: Analogues and Key Differences

CompoundMolecular WeightKey FeatureApplication
Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate200.28 g/molEthyl ester, methylamineCNS disorders
tert-Butyl 4-(methylamino)piperidine-1-carboxylate214.30 g/moltert-Butyl esterEnzyme inhibition
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate282.77 g/molChlorophenyl groupAntitumor research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator